4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound, in particular, features a thiazole ring, which is known for its significant biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules . The use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For instance, it has been recognized as a potential antibacterial agent by targeting bacterial cell division proteins . The thiazole ring in the compound plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another compound with a benzamide structure, known for its antimicrobial activity.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antioxidant, analgesic, and antimicrobial properties.
Uniqueness
4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific structure, which combines a benzamide with a thiazole ring. This combination enhances its biological activity and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzoyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-21(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22(27)25-23-24-20(15-28-23)16-7-3-1-4-8-16/h1-15H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJLXJZGILMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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